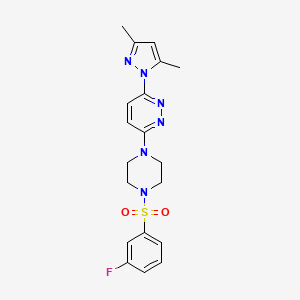![molecular formula C18H24N2O3S2 B2466043 (E)-N-(3-(4-butylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)propionamide CAS No. 879938-72-4](/img/structure/B2466043.png)
(E)-N-(3-(4-butylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(E)-N-(3-(4-butylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)propionamide” is a chemical compound. It is a derivative of thiazol-2-(3H)-ones . Thiazol-2-(3H)-ones are known to be involved in a variety of pathologies affecting the respiratory system .
Molecular Structure Analysis
The molecular structure of thiazol-2-(3H)-ones, which “(E)-N-(3-(4-butylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)propionamide” is a derivative of, has been studied . Two-dimensional NMR spectroscopic techniques and tandem mass spectrometry have been used to assign the structure of the final compounds .Aplicaciones Científicas De Investigación
Herbicidal Activity
A study conducted by 杨子辉 and colleagues in 2017 explored the synthesis of N-(thiazol-2-yl)-2-(4-aryloxyphenoxy)propionamides, a category to which the mentioned compound belongs. This research highlighted that these compounds exhibit moderate to excellent herbicidal activity against crabgrass and barnyard grass, indicating potential agricultural applications (杨子辉 et al., 2017).
Antifungal Activity
In 2008, A. Saeed and colleagues synthesized various N-(4-phenyl-3-aroylthiazol-2(3H)-ylidene)benzamides and tested them for antifungal activity. They found that these compounds exhibit low to moderate antifungal activity, suggesting their potential use in managing fungal infections (A. Saeed et al., 2008).
Anti-Inflammatory and Lipoxygenase Inhibition
A. Geronikaki and team in 2007 evaluated trimethylsiloxyalkyl and trialkylsilylalkyl thiazole derivatives for anti-inflammatory activity and lipoxygenase inhibiting properties. They discovered that some compounds in this category, including closely related structures to the query compound, showed significant anti-inflammatory activity and inhibited lipoxygenase activity, indicating potential therapeutic applications (A. Geronikaki et al., 2007).
Antiviral Activity
In research led by M. Zia in 2012, various arylthiazolyl carbohydrazide analogs were synthesized and evaluated against HIV. Although most compounds were inactive, some showed inhibition against HIV-1, suggesting potential applications in antiviral drug development (M. Zia et al., 2012).
Environmental Monitoring
A 2014 study by X. Wang and colleagues developed an electrochemical immunosensor using a related compound for detecting bisphenol A. This research demonstrates the potential of such compounds in environmental monitoring and pollutant detection (X. Wang et al., 2014).
Antibacterial and Antimicrobial Activity
Several studies have investigated the antibacterial and antimicrobial potential of thiazole derivatives. These studies indicate that compounds in this category, including those structurally related to the query compound, have significant activity against various bacterial and fungal strains, suggesting their use in treating infections (C. Bonde & N. J. Gaikwad, 2004).
Mecanismo De Acción
Direcciones Futuras
The future directions for research on thiazol-2-(3H)-ones, which “(E)-N-(3-(4-butylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)propionamide” is a derivative of, could involve further exploration of their biological activities . This could include investigating their potential as antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive agents .
Propiedades
IUPAC Name |
N-[3-(4-butylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S2/c1-3-5-6-13-7-9-14(10-8-13)20-15-11-25(22,23)12-16(15)24-18(20)19-17(21)4-2/h7-10,15-16H,3-6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTNEYPSVAJLBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3-(4-butylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)propionamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


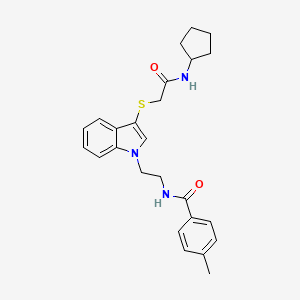

![(E)-N-[Cyclopropyl(phenyl)methyl]-2-(4-fluorophenyl)ethenesulfonamide](/img/structure/B2465967.png)
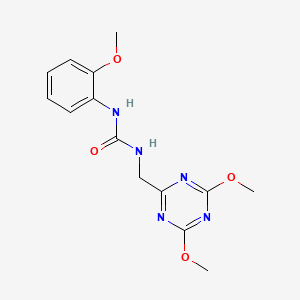
![5-Benzo[1,3]dioxol-5-yl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2465969.png)
![3-(3,5-dimethylphenyl)-2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2465971.png)
![Ethyl 2-chloro-2-[(2-methylphenyl)hydrazinylidene]acetate](/img/structure/B2465972.png)
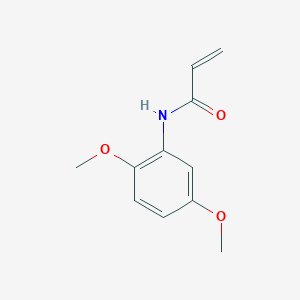
![2-[(2,4-Dichlorophenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2465976.png)
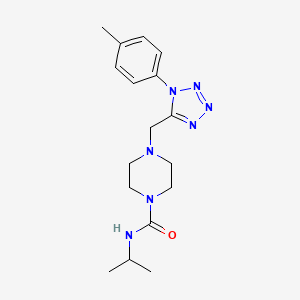
![N-(7-Oxaspiro[3.5]nonan-2-ylmethyl)prop-2-enamide](/img/structure/B2465978.png)
![N-(benzo[d]thiazol-5-yl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2465982.png)
